REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[CH2:3][N:4]1[CH:8]=[CH:7][C:6]([C:9]([O:11]C)=[O:10])=[N:5]1.[OH-].[Li+]>C1COCC1.CO.O>[F:14][C:2]([F:1])([F:13])[CH2:3][N:4]1[CH:8]=[CH:7][C:6]([C:9]([OH:11])=[O:10])=[N:5]1 |f:1.2|
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Name
|
|
Quantity
|
0.312 g
|
Type
|
reactant
|
Smiles
|
FC(CN1N=C(C=C1)C(=O)OC)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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FC(CN1N=C(C=C1)C(=O)OC)(F)F
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Name
|
|
Quantity
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2 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.188 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
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the mixture was stirred at room temperature for 16 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
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DISSOLUTION
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Details
|
the residue dissolved in water (1 mL)
|
Type
|
EXTRACTION
|
Details
|
This was extracted with EtOAc (2×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic extracts were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
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WASH
|
Details
|
The crude material was washed with pentane (2×10 mL)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CN1N=C(C=C1)C(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |